2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Overview
Description
2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core, which is fused with a furan ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Furan Ring: This step involves the reaction of the intermediate with a furan derivative.
Attachment of the Chlorophenyl Group: This is usually done via a substitution reaction where the chlorophenyl group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the double bonds or the thiazolo ring, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce tetrahydrofuran analogs.
Scientific Research Applications
2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, which could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione can be compared with other heterocyclic compounds such as:
- Benzothiophene derivatives
- Thiazole derivatives
- Furan derivatives
Uniqueness
What sets this compound apart is its fused ring structure, which combines multiple heterocyclic systems. This unique arrangement can result in distinct electronic and steric properties, making it valuable for specific applications in medicinal and materials chemistry.
Properties
IUPAC Name |
(4Z)-4-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-triene-3,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S2/c24-13-5-3-4-12(10-13)16-9-8-14(29-16)11-18-21(28)26-22-19(20(27)25-23(26)31-18)15-6-1-2-7-17(15)30-22/h3-5,8-11H,1-2,6-7H2/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWCKEOHYNUGEG-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)Cl)SC4=NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=O)/C(=C/C5=CC=C(O5)C6=CC(=CC=C6)Cl)/SC4=NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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